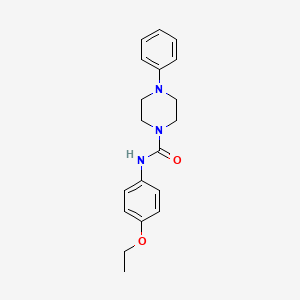

N-(4-ethoxyphenyl)-4-phenylpiperazine-1-carboxamide

Description

N-(4-Ethoxyphenyl)-4-phenylpiperazine-1-carboxamide is a piperazine-derived carboxamide featuring a 4-ethoxyphenyl substituent on the carboxamide nitrogen and a phenyl group at the 4-position of the piperazine ring. This compound is structurally related to several pharmacologically active piperazine derivatives, which often target central nervous system (CNS) receptors, enzymes, or transporters due to their conformational flexibility and hydrogen-bonding capabilities .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-2-24-18-10-8-16(9-11-18)20-19(23)22-14-12-21(13-15-22)17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZZFEPBZCPKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 4-phenylpiperazine with 4-ethoxyphenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for purification and isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like ceric ammonium nitrate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate in an appropriate solvent like acetonitrile.

Reduction: Sodium borohydride in a solvent such as ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced derivatives with altered oxidation states.

Substitution: Substituted derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-phenylpiperazine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical parameters of N-(4-ethoxyphenyl)-4-phenylpiperazine-1-carboxamide with halogen-substituted analogues and other piperazine-carboxamides:

Key Observations :

- Electronic Effects: The ethoxy group in the target compound contrasts with electron-withdrawing substituents (e.g., -F, -Cl, -NO₂) in analogues.

- Melting Points: Halogenated derivatives (e.g., A3, m.p. 196.5–197.8°C) exhibit higher melting points compared to non-halogenated compounds, likely due to increased molecular symmetry and intermolecular halogen bonding .

- Synthetic Yields : Fluorinated and chlorinated analogues (A2–A6) show moderate yields (45–57%), suggesting that electron-withdrawing groups may slightly hinder reactivity in nucleophilic substitution steps .

Conformational and Structural Differences

- Piperazine Ring Conformation : In N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide, the piperazine ring adopts a chair conformation, a common feature in piperazine derivatives that stabilizes the molecule in hydrophobic environments . The 4-phenyl group in the target compound may induce similar conformational rigidity, enhancing binding to flat aromatic pockets in enzymes or receptors.

Pharmacological and Metabolic Implications

- Metabolism : Unlike methyl or ethyl groups, the ethoxy substituent is less prone to oxidative N-demethylation, a common metabolic pathway for piperazine derivatives (e.g., as seen with DIC in ). This could prolong the half-life of this compound .

- Receptor Binding: Fluorinated analogues (e.g., A3) may exhibit stronger binding to serotonin or dopamine receptors due to the electronegative fluorine atom mimicking hydroxyl groups in endogenous ligands . In contrast, the ethoxy group’s electron-donating nature could favor interactions with lipid-rich regions of G-protein-coupled receptors.

Biological Activity

N-(4-ethoxyphenyl)-4-phenylpiperazine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds.

The synthesis of this compound typically involves the reaction between 4-phenylpiperazine and 4-ethoxyphenyl isocyanate, often conducted in solvents like dichloromethane under reflux conditions. The product can be purified through recrystallization or column chromatography.

Chemical Structure

The compound features a piperazine ring substituted with both an ethoxy and a phenyl group, which contributes to its unique chemical properties and biological activities.

Biological Activities

This compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to possess significant activity against various bacterial strains, suggesting potential use as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall integrity, leading to cell death .

Anticancer Properties

In vitro studies have demonstrated that this compound can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound has been reported to exhibit IC50 values in the micromolar range, indicating its effectiveness in inhibiting cancer cell proliferation .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 62.4 | Induction of apoptosis |

| HCT-116 | 43.5 | Cell cycle arrest at S and G2/M phases |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate receptor activities or inhibit key enzymes involved in cellular processes:

- Apoptosis Induction : The compound has been shown to increase levels of pro-apoptotic markers such as p53 and caspase-3 in cancer cells, promoting programmed cell death .

- Cell Cycle Arrest : It induces cell cycle arrest, preventing cancer cells from proliferating further, which is crucial for its anticancer efficacy .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound stands out due to its specific substitution pattern on the piperazine ring. This structural feature influences its biological activity significantly:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| This compound | Yes | 43.5 - 62.4 µM |

| Phenacetin | Moderate | Not applicable |

| 4-Methoxy-N,N-dimethylbenzeneacetamide | Low | Not applicable |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Breast Cancer Cells : In a study involving MCF-7 cells, the compound was found to significantly reduce cell viability and induce apoptosis through activation of caspase pathways .

- Antibacterial Efficacy : Another study demonstrated the compound's effectiveness against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) that supports its potential as a therapeutic agent against bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.